N,N'-[benzene-1,4-diylbis(1H-benzimidazole-2,5-diyl)]dinaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes multiple benzimidazole and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the naphthylcarbonyl group. Key steps include:
Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Naphthylcarbonyl Group: The naphthylcarbonyl group is introduced via an amide bond formation reaction, typically using naphthylcarbonyl chloride and a suitable base.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step often requires the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and naphthyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole or naphthyl derivatives.
Scientific Research Applications
N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE
- N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE
Uniqueness
The uniqueness of N-[2-(4-{5-[(1-NAPHTHYLCARBONYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]-1-NAPHTHAMIDE lies in its specific structural arrangement, which imparts unique photophysical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C42H28N6O2 |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
N-[2-[4-[5-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]-1H-benzimidazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C42H28N6O2/c49-41(33-13-5-9-25-7-1-3-11-31(25)33)43-29-19-21-35-37(23-29)47-39(45-35)27-15-17-28(18-16-27)40-46-36-22-20-30(24-38(36)48-40)44-42(50)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,43,49)(H,44,50)(H,45,47)(H,46,48) |
InChI Key |
HEPTVNNFOPVBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.